molecular formula C9H9BrFNO4 B8163724 1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene

1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene

Cat. No.: B8163724
M. Wt: 294.07 g/mol
InChI Key: XFDUJAYFBLVIOE-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, methoxyethoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by bromination and fluorination reactions. The methoxyethoxy group can be introduced through etherification reactions. Each step requires specific reagents and conditions, such as:

    Nitration: Using concentrated nitric acid and sulfuric acid as catalysts.

    Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: Utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Etherification: Conducted with methoxyethanol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: From the oxidation of the methoxyethoxy group.

    Substituted Benzene Derivatives: From various substitution reactions.

Scientific Research Applications

1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluoro-2-nitrobenzene: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

    1-Bromo-5-fluoro-2-methoxybenzene:

    1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene: Similar but lacks the fluorine atom, which can influence its chemical properties.

Uniqueness

1-Bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is unique due to the combination of bromine, fluorine, methoxyethoxy, and nitro groups on a single benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-bromo-5-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDUJAYFBLVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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